molecular formula C24H30N6 B15343148 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene

Cat. No.: B15343148
M. Wt: 402.5 g/mol
InChI Key: JYUCJXRORBICDH-UHFFFAOYSA-N
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Description

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is a multifaceted organic compound characterized by its unique structure, which includes three (3,5-dimethyl-1H-pyrazol-1-yl)methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using strong bases like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene has found applications in various scientific research areas:

  • Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

  • Industry: Its unique properties make it useful in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is often compared to other similar compounds, such as:

  • Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound shares structural similarities but has different applications, particularly in reduction reactions.

  • Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These ligands are used in coordination chemistry and have distinct properties compared to this compound.

The uniqueness of this compound lies in its multifunctional nature and its ability to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C24H30N6

Molecular Weight

402.5 g/mol

IUPAC Name

1-[[3,5-bis[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C24H30N6/c1-16-7-19(4)28(25-16)13-22-10-23(14-29-20(5)8-17(2)26-29)12-24(11-22)15-30-21(6)9-18(3)27-30/h7-12H,13-15H2,1-6H3

InChI Key

JYUCJXRORBICDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC(=C2)CN3C(=CC(=N3)C)C)CN4C(=CC(=N4)C)C)C

Origin of Product

United States

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